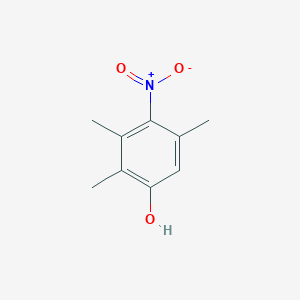

2,3,5-Trimethyl-4-nitrophenol

Description

Contextual Background of Nitrophenolic Compounds in Modern Chemical Research

Nitrophenolic compounds, characterized by the presence of at least one nitro group and one hydroxyl group attached to a benzene (B151609) ring, are a significant class of organic molecules. They are widely utilized as intermediates in the synthesis of a vast array of products, including dyes, pharmaceuticals, and pesticides. rsc.org Due to their high solubility and stability in water, they are also recognized as environmental pollutants, necessitating research into their degradation and remediation. rsc.org The reduction of nitrophenolic compounds is a key area of study, as the resulting aminophenols are less toxic and serve as valuable fine chemicals. rsc.org Modern research often focuses on developing efficient catalytic methods, such as catalytic hydrogenation and metal reduction, to achieve this transformation. rsc.org

Significance of 2,3,5-Trimethyl-4-nitrophenol within the Field of Substituted Phenols

Substituted phenols are a broad class of compounds where a phenol (B47542) molecule has additional functional groups attached to the aromatic ring. These substitutions can significantly alter the chemical and physical properties of the parent phenol molecule. This compound is a notable example of a polysubstituted phenol. The presence and specific arrangement of the three methyl groups and one nitro group on the phenol ring create a unique chemical entity with distinct reactivity and potential applications.

The methyl groups, being electron-donating, and the nitro group, being electron-withdrawing, influence the electron density distribution within the aromatic ring. This, in turn, affects the acidity of the phenolic hydroxyl group and the regioselectivity of further chemical reactions. The steric hindrance provided by the methyl groups also plays a crucial role in directing the outcomes of reactions involving this molecule.

Overview of Current Research Trajectories on this compound

Current research on this compound appears to be multifaceted, touching upon several key areas of chemical science. A significant focus lies in its application in environmental remediation, where it is studied for its role in the degradation of pollutants. It also serves as a model compound in the investigation of catalytic reduction reactions of nitro compounds. Furthermore, its involvement in the green synthesis of metal nanoparticles highlights its relevance in sustainable chemistry.

The chemical reactivity of this compound is another active area of investigation. Studies explore reactions such as the reduction of its nitro group to an amino group and electrophilic aromatic substitution reactions. The synthesis of this compound, primarily through the nitration of 2,3,5-trimethylphenol (B45783), is also a subject of research, with a focus on optimizing reaction conditions to improve yield and purity.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 92892-04-1 |

Here is an interactive data table with more detailed information:

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-4-8(11)6(2)7(3)9(5)10(12)13/h4,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCJGBIUCNTAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537127 | |

| Record name | 2,3,5-Trimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92892-04-1 | |

| Record name | 2,3,5-Trimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of 2,3,5 Trimethyl 4 Nitrophenol

Established Synthetic Pathways for 2,3,5-Trimethyl-4-nitrophenol

The introduction of a nitro group onto the aromatic ring of 2,3,5-trimethylphenol (B45783) is the key transformation for the synthesis of this compound. This can be accomplished through direct nitration or more complex synthetic sequences.

Direct Nitration of 2,3,5-Trimethylphenol

The direct nitration of 2,3,5-trimethylphenol stands as the most straightforward method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the reaction of 2,3,5-trimethylphenol with a nitrating agent. The hydroxyl and methyl groups on the aromatic ring are activating and direct the incoming electrophile, the nitronium ion (NO₂⁺), to specific positions.

The efficiency and selectivity of the direct nitration of phenols are highly dependent on the reaction conditions. For the nitration of phenols in general, a mixture of nitric acid and sulfuric acid is a common nitrating system. masterorganicchemistry.com The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.com

The choice of solvent, temperature, and the stoichiometry of the reagents are critical parameters that require careful optimization to maximize the yield of the desired 4-nitro isomer and minimize the formation of byproducts. While specific optimized conditions for the direct nitration of 2,3,5-trimethylphenol are not extensively detailed in readily available literature, general principles of phenol (B47542) nitration suggest that milder conditions, such as the use of dilute nitric acid, may be employed to control the reaction and improve selectivity. The use of alternative nitrating agents, such as metal nitrates, has also been explored for the nitration of phenols, offering potential advantages in terms of milder reaction conditions and improved regioselectivity.

Table 1: General Conditions for Phenol Nitration

| Parameter | Condition | Rationale |

| Nitrating Agent | Nitric acid/Sulfuric acid | Generates the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com |

| Dilute Nitric Acid | Can provide milder conditions for activated phenols. | |

| Metal Nitrates | May offer improved selectivity and milder conditions. | |

| Solvent | Various organic solvents | Influences solubility and reaction rate. |

| Temperature | Controlled, often low | To manage the exothermic nature of the reaction and control selectivity. |

| Stoichiometry | Equimolar or slight excess of nitrating agent | To ensure complete reaction while minimizing over-nitration. |

This table presents generalized conditions for phenol nitration and should be adapted and optimized for the specific substrate, 2,3,5-trimethylphenol.

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The methyl groups are also activating and ortho-, para-directing. In the case of 2,3,5-trimethylphenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The methyl groups are at positions 2, 3, and 5.

The nitration of 2,3,5-trimethylphenol is expected to yield a mixture of isomeric nitrophenols. The primary product is this compound, where the nitro group is introduced at the para position relative to the hydroxyl group. This is often the sterically most accessible and electronically favored position.

However, the formation of other isomers is possible. Nitration at the position ortho to the hydroxyl group could also occur, leading to the formation of 2,3,5-trimethyl-6-nitrophenol. The relative amounts of these isomers will depend on the interplay of steric hindrance from the adjacent methyl groups and the electronic directing effects of the substituents. Detailed studies specifically quantifying the isomeric distribution for the nitration of 2,3,5-trimethylphenol are not prominently available in the reviewed literature.

Table 2: Potential Isomeric Products of 2,3,5-Trimethylphenol Nitration

| Isomer Name | Position of Nitro Group | Expected Yield | Rationale |

| This compound | Para to -OH | Major | Electronically favored and sterically accessible. |

| 2,3,5-Trimethyl-6-nitrophenol | Ortho to -OH | Minor | Potential for steric hindrance from the adjacent methyl group at position 5. |

The expected yields are qualitative and based on general principles of electrophilic aromatic substitution.

Alternative Synthetic Approaches and Preparative Insights

Beyond direct nitration, other synthetic strategies can be employed to obtain this compound, potentially offering advantages in terms of purity or by utilizing different starting materials.

To achieve a high degree of purity and avoid the challenges of separating isomeric mixtures from direct nitration, a multi-step synthetic sequence can be designed. While a specific, documented multi-step synthesis for this compound is not readily found, a hypothetical pathway could involve the introduction of a blocking group to direct the nitration to the desired position, followed by the removal of the blocking group.

For instance, sulfonation of 2,3,5-trimethylphenol could be used to introduce a sulfonic acid group at the most reactive ortho or para position. Subsequent nitration would then be directed to the remaining available activated position. Finally, the sulfonic acid group could be removed through hydrolysis. This approach, while longer, can provide greater control over the regioselectivity of the nitration step.

Atmospheric chemistry studies have investigated the photooxidation of aromatic hydrocarbons, such as trimethylbenzenes, as a source of secondary organic aerosols. The photooxidation of 1,3,5-trimethylbenzene initiated by hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx) has been shown to lead to the formation of nitrophenols. researchgate.net The proposed mechanism involves the formation of a phenoxy radical, which can then react with nitrogen dioxide (NO₂) to yield nitrophenols. researchgate.net

Given that 2,3,5-trimethylphenol can be derived from 1,2,4-trimethylbenzene (B165218), it is plausible that the photooxidation of 1,2,4-trimethylbenzene in a NOx-rich environment could lead to the formation of this compound. The mechanism would likely follow a similar pathway involving the initial formation of 2,3,5-trimethylphenol, followed by its subsequent oxidation and nitration in the atmospheric environment. However, direct experimental evidence specifically identifying this compound as a product of 1,2,4-trimethylbenzene photooxidation is not explicitly detailed in the available literature.

Mechanistic Investigations of Nitration Reactions Leading to this compound

The synthesis of this compound from 2,3,5-trimethylphenol is a classic example of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. wikipedia.org The mechanism and outcome of this reaction are profoundly influenced by the electronic and steric properties of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution Mechanisms in Phenolic Nitration

The nitration of phenols is a well-established electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a nitro group (-NO₂). wikipedia.orgbyjus.com The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com

The mechanism proceeds in two main steps:

Electrophilic Attack : The electron-rich aromatic ring of the phenol attacks the nitronium ion. masterorganicchemistry.com This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The presence of the hydroxyl group on the phenol ring makes it highly susceptible to electrophilic attack due to its strong electron-donating nature. byjus.com

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the aromaticity of the ring, yielding the nitrophenol product. masterorganicchemistry.com

Influence of Methyl and Hydroxyl Substituents on Reaction Regiochemistry

The regiochemical outcome of the nitration of 2,3,5-trimethylphenol is controlled by the directing effects of the substituents already present on the benzene (B151609) ring: the hydroxyl group and the three methyl groups.

Hydroxyl Group (-OH) : The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.comscribd.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate, particularly when the attack occurs at the positions ortho or para to the hydroxyl group. byjus.com

Methyl Groups (-CH₃) : Methyl groups are also activating groups and ortho, para-directors, though less powerful than the hydroxyl group. scribd.com They donate electron density through an inductive effect.

In 2,3,5-trimethylphenol, the hydroxyl group is at position 1. The positions available for substitution are C4 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Hydroxyl | C1 | Strongly Activating | ortho (C2, C6), para (C4) |

| Methyl | C2 | Activating | ortho (C3), para (C5) |

| Methyl | C3 | Activating | ortho (C2, C4), para (C6) |

| Methyl | C5 | Activating | ortho (C4, C6), para (C2) |

The cumulative effect of these groups strongly favors substitution at the C4 and C6 positions. The nitration predominantly occurs at the C4 position, which is para to the strongly directing hydroxyl group and also activated by the methyl groups at C3 and C5. This leads to the specific formation of this compound.

Formation and Rearrangement of Cyclohexadienone Intermediates

The nitration of highly substituted phenols, such as 2,3,5-trimethylphenol, can proceed through the formation of cyclohexadienone intermediates. researchgate.net In these reactions, the nitronium ion can attack the carbon atom that is already substituted, an event known as ipso attack. wikipedia.org This can lead to the formation of a neutral intermediate, a nitrocyclohexadienone. nih.gov

Research on the nitration of related polysubstituted phenols has demonstrated the formation of stable cyclohexadienone derivatives. researchgate.net For instance, the nitration of various chlorinated and brominated methylphenols with nitric acid or nitrogen dioxide has been shown to yield substituted cyclohex-3-enones. researchgate.net These intermediates can then undergo rearrangement or further reaction to yield the final aromatic product. While direct isolation of the cyclohexadienone intermediate for 2,3,5-trimethylphenol is not commonly reported, its formation is a mechanistically plausible step in the pathway to the final this compound product.

Synthesis of Key Derivatives of this compound

This compound serves as a direct precursor for the synthesis of important derivatives, primarily through the transformation of its nitro group.

Catalytic Hydrogenation for 4-Amino-2,3,5-trimethylphenol (B46268) Synthesis

The most significant derivative of this compound is 4-amino-2,3,5-trimethylphenol, which is produced by the reduction of the nitro group. Catalytic hydrogenation is the most common and efficient method for this transformation. rsc.orgmdpi.com

This process typically involves reacting the nitro compound with a hydrogen source in the presence of a metal catalyst.

| Parameter | Description |

| Substrate | This compound |

| Product | 4-Amino-2,3,5-trimethylphenol |

| Hydrogen Source | Hydrogen gas (H₂), Formic acid, Ammonium formate. mdpi.comnih.gov |

| Catalyst | Raney Nickel, Palladium on carbon (Pd/C). mdpi.com |

| Reaction Conditions | Industrial processes may use continuous-flow systems with fixed-bed reactors. Laboratory-scale reactions are often performed in solvents like water or methanol (B129727). rsc.orggoogle.com |

The reaction is highly efficient and selective for the reduction of the nitro group, leaving the phenolic hydroxyl group and the aromatic ring intact. The resulting 4-amino-2,3,5-trimethylphenol is a valuable compound with applications in more complex chemical syntheses.

Exploration of Other Functional Group Transformations

The structure of this compound and its primary derivative, 4-amino-2,3,5-trimethylphenol, offers several sites for further functional group transformations.

Reactions of the Amino Group : The amino group in 4-amino-2,3,5-trimethylphenol is susceptible to oxidation, a common reaction for aromatic amines that can lead to various nitrogen-containing functional groups.

Reactions of the Phenolic Hydroxyl Group : The hydroxyl group can undergo reactions typical of phenols. One such transformation is methylation to form an ether, a strategy used in other contexts to prevent unwanted side reactions, such as the formation of reactive quinone methides. uq.edu.au

Modifications for Synthesis : The reactive amino and hydroxyl groups of 4-amino-2,3,5-trimethylphenol allow it to be used as a building block in the synthesis of more complex molecules. For example, it has been used as a reactant in the synthesis of SUN N8075, a compound investigated for its therapeutic potential.

Chemical Reactivity and Advanced Transformation Studies of 2,3,5 Trimethyl 4 Nitrophenol

Reduction Chemistry of the Nitro Group in 2,3,5-Trimethyl-4-nitrophenol

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, yielding valuable amino compounds. For this compound, this conversion to 4-amino-2,3,5-trimethylphenol (B46268) is of significant interest.

Heterogeneous Catalytic Reduction Mechanisms and Kinetics

Heterogeneous catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. commonorganicchemistry.comwikipedia.org The process involves a solid catalyst, typically a metal, in a different phase from the reactants, which are usually in a liquid or gas phase. wikipedia.org

Mechanisms: The mechanism of heterogeneous catalytic reduction on a solid catalyst surface generally follows a series of steps known as the Langmuir-Hinshelwood model. wikipedia.org

Diffusion and Adsorption: The reactant, this compound, and hydrogen gas diffuse from the bulk solution or gas phase to the surface of the catalyst. libretexts.org They are then adsorbed onto the active sites of the catalyst. wikipedia.orglibretexts.org

Surface Reaction: On the catalyst surface, the adsorbed hydrogen molecules dissociate into reactive hydrogen atoms. These atoms then react with the adsorbed nitro group of the this compound molecule. The reduction proceeds through several intermediate steps, likely involving nitroso and hydroxylamino species, before the final amino group is formed.

Desorption and Diffusion: Once the reaction is complete, the product, 4-amino-2,3,5-trimethylphenol, desorbs from the catalyst surface. libretexts.org It then diffuses back into the bulk solution or gas phase, freeing the active site for the next catalytic cycle. wikipedia.orglibretexts.org

Commonly used catalysts for this transformation are palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comwikipedia.org Pd/C is highly effective but may also catalyze the reduction of other functional groups if present. commonorganicchemistry.com Raney nickel is a suitable alternative, especially when trying to avoid the dehalogenation of aryl halides, should they be present in the molecule. commonorganicchemistry.com

Electrochemical Reduction Pathways and Efficiency

Electrochemical methods offer a green and efficient alternative for the reduction of nitro compounds, avoiding the need for high pressures of hydrogen gas or chemical reducing agents. nih.govmdpi.com The reduction of 4-nitrophenol (B140041) and its derivatives has been studied, providing insight into the likely pathways for this compound. nih.govmdpi.comiiste.org

Under certain conditions, intermediate products such as the corresponding hydroxylamine (B1172632) can be formed. Further reduction of the hydroxylamine then yields the final amine product. The process is carefully controlled by the electrode potential to ensure the complete reduction to the desired amine. mdpi.com

Efficiency: The efficiency of the electrochemical reduction is influenced by several factors:

Electrode Material: The choice of cathode material is crucial. Metals like silver, gold, platinum, and nickel, as well as carbon-based materials like glassy carbon, have been used. mdpi.com The catalytic nature of the electrode surface affects the reaction rate and selectivity.

pH and Solvent: The pH of the electrolyte solution significantly impacts the reaction pathway and efficiency, as protons are directly involved in the reduction process. mdpi.com

Applied Potential: The potential applied to the working electrode must be sufficient to overcome the activation energy for the reduction but controlled to avoid side reactions like the hydrogen evolution reaction. mdpi.com

Electrochemical techniques are noted for their high selectivity and can be a cost-effective method for this transformation. nih.gov

Application of Reducing Agents and Selectivity Studies

A variety of chemical reducing agents can be employed for the reduction of the nitro group in this compound. The choice of reagent often depends on the presence of other functional groups in the molecule and the desired selectivity.

Reducing Agents: Several metal-based systems are effective for this transformation:

Metals in Acidic Media: Iron (Fe), Zinc (Zn), or Tin(II) chloride (SnCl2) in the presence of an acid like acetic acid or hydrochloric acid are mild and effective reagents for converting nitro groups to amines. commonorganicchemistry.comwikipedia.org These methods are often chemoselective, leaving other reducible groups intact.

Sodium Borohydride (B1222165) with Transition Metals: Sodium borohydride (NaBH4) by itself is generally not strong enough to reduce aromatic nitro groups. jsynthchem.com However, its reducing power can be significantly enhanced by the addition of transition metal complexes, such as those of nickel. jsynthchem.comjrfglobal.com

Sodium Sulfide (Na2S): This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.comwikipedia.org It is known for its ability to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Dicobalt Octacarbonyl (Co2(CO)8) and Water: This system has been shown to be a powerful and selective reducing agent for nitro compounds. scispace.com It can reduce a variety of substituted nitroarenes to their corresponding amines in high yields, even in the presence of other reducible groups like halogens and carbonyls. scispace.com

Selectivity: A key consideration in the reduction of this compound is chemoselectivity. The goal is to reduce the nitro group without affecting the phenolic hydroxyl group or the methyl groups. Most of the common reagents for nitro group reduction, such as catalytic hydrogenation and metals in acid, are highly selective for the nitro group and will not affect the phenol (B47542) or alkyl substituents under typical reaction conditions. scispace.com This high degree of selectivity makes the synthesis of 4-amino-2,3,5-trimethylphenol a reliable and high-yielding transformation.

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ with Pd/C or Raney Ni | Hydrogen gas, pressure, solvent (e.g., ethanol) | Highly effective; Pd/C may reduce other groups. commonorganicchemistry.com |

| Fe, Zn, or SnCl₂ with Acid | Acidic medium (e.g., AcOH, HCl) | Mild and generally chemoselective. commonorganicchemistry.comwikipedia.org |

| NaBH₄ with Ni(PPh₃)₄ | Solvent (e.g., EtOH) | Enhances the reducing power of NaBH₄. jsynthchem.com |

| Na₂S | Aqueous or alcoholic solution | Useful for substrates sensitive to acid or hydrogenation. commonorganicchemistry.com |

| Co₂(CO)₈ / H₂O | Solvent (e.g., DME) | Highly selective, tolerates halides and carbonyls. scispace.com |

Aromatic Substitution Reactions of this compound

The aromatic ring of this compound is highly substituted, which influences its reactivity in further substitution reactions.

Electrophilic Substitutions on the Phenolic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The feasibility of such a reaction on this compound depends on the directing effects of the existing substituents and the availability of a position for substitution.

The substituents on the ring are:

-OH (Hydroxyl): A strongly activating, ortho-, para-directing group.

-CH₃ (Methyl): An activating, ortho-, para-directing group.

-NO₂ (Nitro): A strongly deactivating, meta-directing group.

The only available position for substitution on the aromatic ring is at C6. To assess the reactivity of this position, we must consider the combined electronic effects of the substituents:

The hydroxyl group at C1 is para to the C4-nitro group and ortho to the C6 position, strongly activating it.

The methyl group at C5 is ortho to the C6 position, providing activation.

The methyl group at C2 is para to the C5-methyl group and meta to the C6 position, providing mild activation.

The nitro group at C4 is meta to the C6 position, exerting a deactivating effect.

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group of this compound is a reactive site for various transformations, most notably esterification and etherification.

Esterification: Phenols can be converted to esters by reacting with carboxylic acid derivatives, such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base (e.g., pyridine or sodium hydroxide) to deprotonate the phenol, forming a more nucleophilic phenoxide ion. For example, reacting this compound with acetyl chloride in the presence of pyridine would yield 2,3,5-trimethyl-4-nitrophenyl acetate (B1210297).

Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved through various methods, with the Williamson ether synthesis being a classic example. This involves reacting the corresponding phenoxide ion (formed by treating the phenol with a strong base like sodium hydroxide) with an alkyl halide (e.g., methyl iodide or ethyl bromide). This SN2 reaction results in the formation of an aryl ether. Another method involves reacting the phenol with an etherifying agent, such as an alkyl carboxylate, in the presence of a carboxylate salt catalyst. google.com

These reactions proceed without affecting the nitro group or the methyl substituents on the aromatic ring, demonstrating the selective reactivity of the hydroxyl functional group.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Acid Chloride (e.g., R-COCl) + Base (e.g., Pyridine) | Phenolic Ester |

| Esterification | Acid Anhydride (e.g., (R-CO)₂O) + Base | Phenolic Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaOH) 2. Alkyl Halide (e.g., R-X) | Aryl Ether |

| Etherification | Alkyl Carboxylate + Carboxylate Salt Catalyst | Aryl Ether google.com |

Environmental Degradation and Fate of this compound

Research specifically detailing the environmental degradation and fate of this compound is limited in publicly available scientific literature. However, its structural characteristics—a nitrated aromatic ring with alkyl and hydroxyl substituents—allow for an informed discussion based on the extensive research conducted on similar nitrophenolic compounds, such as 4-nitrophenol (PNP), 2-nitrophenol (B165410) (ONP), and other methylated nitrophenols (e.g., nitrocresols and 3-methyl-4-nitrophenol). The presence of the nitro group, hydroxyl group, and the benzene (B151609) ring are the primary determinants of its environmental reactivity.

Photolytic Degradation Processes in Aqueous and Atmospheric Phases

The environmental fate of nitrophenols in aqueous and atmospheric environments is significantly influenced by photolysis, which involves degradation upon the absorption of light. This process can occur directly or be mediated by reactions with photochemically generated reactive species.

Direct Photolysis: Nitrophenols absorb sunlight, particularly in the UV-Vis spectrum, which can initiate their degradation. nih.gov The photolysis of 4-nitrophenol in aqueous solutions is known to be a relevant removal pathway, although its efficiency can be wavelength-dependent. unito.itrsc.org In the atmosphere, direct photolysis is also a key degradation channel for nitrophenols. noaa.gov This process can lead to the cleavage of the C–N or O–H bonds, generating phenoxyl radicals and other intermediates. pnas.org The photolysis of gas-phase nitrophenols is recognized as a potentially significant atmospheric source of nitrous acid (HONO), which in turn influences the formation of hydroxyl radicals (•OH) and contributes to photochemical smog. unito.itrsc.org

Indirect Photolysis (Photo-oxidation): In the atmosphere and in sunlit surface waters, the degradation of nitrophenols is often dominated by reactions with photochemically produced oxidants.

Hydroxyl Radicals (•OH): The reaction with hydroxyl radicals is a major transformation pathway for nitrophenols in both the atmosphere and aqueous phases. unito.it The rate of this reaction is high, making it a primary determinant of the atmospheric lifetime of these compounds.

Nitrate Radicals (•NO₃): During nighttime, reactions with nitrate radicals can become a dominant degradation pathway for nitrophenols in the atmosphere. noaa.gov

Singlet Oxygen (¹O₂): Recent studies have identified nonradical species, particularly singlet oxygen, as a dominant factor in driving the visible-light photolysis of 4-nitrophenol on the surface of atmospheric particulates. pnas.org

Microbial Biodegradation Pathways and Enzyme Characterization

The biodegradation of nitrophenolic compounds by microorganisms is a crucial process for their removal from contaminated soil and water. researchgate.net While specific pathways for this compound have not been elucidated, the mechanisms for p-nitrophenol (PNP) and 3-methyl-4-nitrophenol (B363926) (3M4NP) are well-documented and provide a strong basis for understanding its likely fate. nih.govfrontiersin.org

Bacteria have evolved two primary aerobic pathways for the initial steps of PNP degradation:

Hydroquinone (B1673460) Pathway: This pathway involves an initial monooxygenase-catalyzed removal of the nitro group to form hydroquinone, with a stoichiometric release of nitrite. nih.govosti.gov The hydroquinone then undergoes ring cleavage by a dioxygenase, leading to intermediates such as γ-hydroxymuconic semialdehyde and maleylacetic acid, which are further metabolized via the β-ketoadipate pathway. nih.gov This pathway is commonly found in Gram-negative bacteria like Moraxella and Burkholderia species. nih.govnih.gov

Benzenetriol Pathway: In this pathway, a different monooxygenase hydroxylates the aromatic ring to form 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol (B23740) with the release of nitrite. The 1,2,4-benzenetriol is subsequently cleaved by a dioxygenase. This pathway is characteristic of Gram-positive bacteria such as Arthrobacter and Rhodococcus species. nih.gov

For methylated nitrophenols like 3M4NP, studies on Burkholderia sp. strain SJ98 have shown that the degradation proceeds through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). nih.govfrontiersin.org The enzymes involved in PNP degradation in the same strain were also found to be responsible for the transformation of 3M4NP, demonstrating the adaptive flexibility of microbial catabolic systems. nih.gov The initial step is catalyzed by a PNP 4-monooxygenase, which exhibits activity towards 3M4NP. nih.gov It is plausible that this compound could be degraded by similar enzymatic systems, likely involving monooxygenases that can accommodate the substituted ring structure.

Fungi, particularly white-rot fungi like Trametes versicolor, also contribute to the degradation of nitrophenols through their non-specific extracellular ligninolytic enzyme systems, which include lignin peroxidases, manganese peroxidases, and laccases. conicet.gov.ar

| Microorganism | Substrate(s) | Key Enzyme(s) | Pathway Intermediate(s) | Reference |

|---|---|---|---|---|

| Burkholderia sp. strain SJ98 | p-Nitrophenol, 3-Methyl-4-nitrophenol | p-Nitrophenol 4-monooxygenase (PnpA), 1,4-Benzoquinone (B44022) reductase (PnpB) | Methylhydroquinone, Methyl-1,4-benzoquinone | nih.govfrontiersin.org |

| Moraxella sp. | p-Nitrophenol | Monooxygenase, Dioxygenase | Hydroquinone, γ-Hydroxymuconic semialdehyde | nih.govosti.gov |

| Arthrobacter sp. | p-Nitrophenol | Monooxygenase | 4-Nitrocatechol, 1,2,4-Benzenetriol | nih.gov |

| Ralstonia sp. SJ98 | p-Nitrophenol | Not specified | 4-Nitrocatechol, 1,2,4-Benzenetriol | nih.gov |

| Trametes versicolor | Phenol derivatives | Laccase, Manganese Peroxidase (MnP), Versatile Peroxidase (VP) | Not specified | conicet.gov.ar |

Catalytic and Electrochemical Remediation Strategies for Nitrophenol Contaminants

Given the persistence and toxicity of nitrophenols, various advanced remediation technologies have been developed for their removal from water. These strategies often focus on transforming the nitro group into a less toxic amino group or completely mineralizing the compound.

Electrochemical Remediation: Electrochemical methods offer a versatile approach for degrading nitrophenols.

Cathodic Reduction: The primary electrochemical process for nitrophenols is the reduction of the nitro group at the cathode. nih.govresearchgate.net For 4-nitrophenol, this typically results in the formation of p-aminophenol (PAP). The process is irreversible and its efficiency is influenced by factors such as electrode material, pH, and applied potential. nih.govacs.org

Anodic Oxidation: At the anode, nitrophenols can be oxidized, often by powerful hydroxyl radicals generated on the anode surface (e.g., on Ti/Pt or boron-doped diamond electrodes). nih.govresearchgate.net This can lead to the opening of the aromatic ring and eventual mineralization to CO₂, water, and inorganic ions.

Electro-Fenton Process: This advanced oxidation process combines electrochemical methods with Fenton chemistry. It involves the in-situ generation of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), which react to produce highly reactive hydroxyl radicals. This method has proven effective for the complete destruction of nitrophenols in aqueous solutions.

Catalytic Remediation: Catalytic methods are widely studied for the degradation and transformation of nitrophenols.

Catalytic Reduction: The reduction of 4-nitrophenol to 4-aminophenol is a model reaction used to test the efficacy of various nanocatalysts. espublisher.com Noble metal nanoparticles, particularly gold (Au) and silver (Ag), supported on materials like reduced graphene oxide (rGO) or layered double hydroxides (LDH), exhibit high catalytic activity in the presence of a reducing agent like sodium borohydride (NaBH₄). espublisher.comrsc.org

Photocatalysis: Heterogeneous photocatalysis, commonly using semiconductors like titanium dioxide (TiO₂) or composite materials (e.g., CuO/g-C₃N₄, TiO₂/Fe₂O₃), is an effective method for degrading nitrophenols. iau.irfrontiersin.orgresearchgate.net Under UV or visible light irradiation, the catalyst generates electron-hole pairs, leading to the formation of reactive oxygen species (ROS) that degrade the pollutant. The efficiency can be enhanced by modifying the catalyst surface or adjusting operational parameters like pH. nih.gov

Catalytic Ozonation: Combining ozone with a catalyst (e.g., nano-TiO₂) can significantly enhance the degradation and mineralization of 4-nitrophenol compared to ozonation alone. iau.ir The catalyst promotes the decomposition of ozone to form more reactive radical species.

| Method | Catalyst/Electrode System | Key Features | Typical Outcome | Reference |

|---|---|---|---|---|

| Electrochemical Reduction | Stainless Steel Cathode | Direct reduction of the nitro group. | High removal of PNP, formation of p-aminophenol. | nih.govresearchgate.net |

| Catalytic Reduction | Gold Nanoparticles on Reduced Graphene Oxide (Au/rGO) | Uses NaBH₄ as a reducing agent; high catalytic activity. | Conversion of 4-nitrophenol to 4-aminophenol. | espublisher.com |

| Photocatalysis | C,N-codoped TiO₂ | Enhanced activity under simulated sunlight. | 87% degradation of PNP in 420 minutes. | frontiersin.org |

| Photocatalysis | TiO₂/Fe₂O₃-supported bentonite | High efficiency under UV irradiation. | 98% degradation of PNP in 180 minutes. | researchgate.net |

| Catalytic Ozonation | O₃/nano-TiO₂ | Enhanced degradation and mineralization compared to O₃ alone. | 97% degradation of PNP; 74% COD removal in 90 minutes. | iau.ir |

Advanced Analytical and Spectroscopic Characterization of 2,3,5 Trimethyl 4 Nitrophenol

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of 2,3,5-trimethyl-4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the three methyl groups. The chemical shift (δ) of the single aromatic proton will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. The three methyl groups, being in different positions on the aromatic ring, are expected to have slightly different chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene (B151609) ring and the three methyl carbons. The chemical shifts of the aromatic carbons are indicative of the substituent effects, with the carbon bearing the nitro group and the one bearing the hydroxyl group showing characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy and data from similar compounds, as specific experimental data was not found in the searched sources.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | Singlet | Aromatic CH |

| ¹H | ~4.5-5.5 | Broad Singlet | OH |

| ¹H | ~2.2-2.5 | Singlet | Methyl H's |

| ¹³C | ~150-160 | Singlet | C-OH |

| ¹³C | ~140-150 | Singlet | C-NO₂ |

| ¹³C | ~120-140 | Singlet | Quaternary Ar-C |

| ¹³C | ~115-125 | Singlet | Aromatic CH |

| ¹³C | ~15-25 | Singlet | Methyl C's |

Mass Spectrometry (MS) for Compound Identification and Reaction Monitoring

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁NO₃), the expected monoisotopic mass is approximately 181.07 g/mol . Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 181. Fragmentation patterns would be expected to involve the loss of the nitro group (NO₂) and methyl groups (CH₃), providing further structural information. This technique is invaluable for confirming the identity of the synthesized compound and for monitoring the progress of reactions, such as its synthesis via the nitration of 2,3,5-trimethylphenol (B45783).

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not available in the searched literature, analysis of related compounds such as 2-methyl-4-nitrophenol (B1582141) and 3-methyl-4-nitrophenol (B363926) reveals key structural features that would be anticipated. For instance, in the crystal structures of these related nitrophenols, the nitro group is often slightly twisted out of the plane of the benzene ring. The crystal packing is typically stabilized by intermolecular hydrogen bonds involving the phenolic hydroxyl group and the nitro group, as well as C-H···O interactions. Such interactions would be expected to play a significant role in the crystal lattice of this compound.

Table 2: Crystallographic Data for Related Nitrophenol Compounds

| Compound | Crystal System | Space Group | Key Bond Angles/Dihedral Angles |

|---|---|---|---|

| 2-Methyl-4-nitrophenol | Monoclinic | P2₁/n | Nitro group twisted from the ring plane. |

| 3-Methyl-4-nitrophenol | Monoclinic | P2₁/c | Nitro group oriented at 14.4(3)° to the benzene ring. |

Vibrational Spectroscopy (FT-IR) in Reaction Monitoring and Material Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), methyl (-CH₃), and aromatic C-H and C=C groups.

Table 3: Expected FT-IR Absorption Bands for this compound This table is based on typical vibrational frequencies for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch (in -CH₃) | 2850-3000 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| -NO₂ | Asymmetric N-O stretch | 1500-1560 |

| -NO₂ | Symmetric N-O stretch | 1300-1370 |

| C-O | C-O stretch | 1180-1260 |

FT-IR is particularly useful for monitoring the synthesis of this compound from 2,3,5-trimethylphenol, where the appearance of the characteristic -NO₂ stretching bands would indicate the successful nitration of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro and hydroxyl groups. The position and intensity of these absorption maxima are sensitive to the solvent polarity and pH. For nitrophenols, a significant bathochromic (red) shift is often observed in alkaline solutions due to the deprotonation of the phenolic hydroxyl group, forming the phenolate (B1203915) anion which extends the conjugated system. This property allows for the use of UV-Vis spectroscopy in kinetic studies, for example, in monitoring reactions involving the reduction of the nitro group.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. Given that the synthesis of this compound can result in a mixture of isomers, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are critical for their separation and quantification.

For the separation of nitrophenol isomers, reverse-phase HPLC is a commonly employed technique. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidic or buffered aqueous solution would likely provide good resolution. The separation of positional isomers, such as those that might be formed during the nitration of 2,3,5-trimethylphenol, can be challenging and requires careful optimization of the chromatographic conditions.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of nitrophenols. Derivatization of the polar hydroxyl group, for instance, by methylation or silylation, can improve the chromatographic peak shape and thermal stability of the analyte.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,5-trimethylphenol |

| 2-Methyl-4-nitrophenol |

| 3-Methyl-4-nitrophenol |

| 4-nitrophenol (B140041) |

| aminophenol |

| methanol |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity verification of nitrophenolic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's polarity for effective separation from impurities and related substances.

The separation mechanism in RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (commonly C18 or C8) and a polar mobile phase. The mobile phase for nitrophenol analysis usually consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.comchromatographyonline.com Isocratic elution, where the mobile phase composition remains constant, can provide simple and rapid analysis, while gradient elution, where the organic modifier concentration is increased over time, is used for more complex samples containing a wider range of polarities. chromatographyonline.com

Detection is most commonly achieved using a UV-Vis or Diode Array Detector (DAD), as the nitroaromatic structure of this compound provides strong chromophores. researchgate.netnih.gov The selection of an optimal wavelength, such as the λmax of the compound, ensures high sensitivity for quantification. nih.gov Method validation for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) is essential for reliable results. chromatographyonline.comresearchgate.net For instance, validated HPLC methods for similar compounds like 4-nitrophenol have demonstrated linearity over wide concentration ranges (e.g., 1–100 µM) with LOQs as low as 2.5 µM. researchgate.netnih.gov

| Parameter | Typical Condition for Nitrophenol Analysis | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (e.g., 80:20 v/v with acetate (B1210297) buffer) | chromatographyonline.com |

| Flow Rate | 1.0 - 3.0 mL/min | chromatographyonline.comnih.gov |

| Detection | UV-Vis or DAD at optimal wavelength (e.g., 290 nm for 4-nitrophenol) | nih.gov |

| Temperature | Ambient or controlled (e.g., 45 °C) | chromatographyonline.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, making it highly suitable for metabolite profiling. mdpi.comnih.gov However, the direct analysis of polar compounds like this compound by GC is challenging due to their low volatility and potential for interaction with the GC column. researchgate.net

To overcome these limitations, a derivatization step is essential. mdpi.comphenomenex.com Silylation is the most common derivatization technique for phenolic compounds, where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. thescipub.commdpi.com This process increases the volatility and thermal stability of the analyte, enabling its passage through the GC column and producing sharp, symmetrical peaks. phenomenex.com

Once separated by the GC, the derivatized analyte enters the mass spectrometer, which serves as a highly specific detector. The mass spectrometer fragments the molecule into a unique pattern, or mass spectrum, which acts as a chemical fingerprint for identification. mdpi.com By comparing the obtained mass spectrum with established libraries like the NIST database, metabolites of this compound can be identified in biological samples. frontiersin.org This approach is invaluable for studying the metabolic fate of the compound in various biological systems.

| Parameter | Typical Condition for Phenolic Metabolite Analysis | Reference |

|---|---|---|

| Derivatization Reagent | MSTFA or BSTFA (with TMCS as catalyst) | thescipub.commdpi.com |

| Column | DB-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm) | researchgate.net |

| Injection Mode | Splitless | mdpi.com |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | mdpi.com |

Electrochemical and Optical Detection Systems for Nitrophenols

Beyond traditional chromatography, various sensor technologies have been developed for the rapid and sensitive detection of nitrophenols. These systems offer advantages in terms of speed, cost-effectiveness, and potential for miniaturization and in-field use.

Voltammetric Sensor Development for Nitrophenol Analytes

Voltammetric sensors operate by measuring the current response resulting from the electrochemical reduction or oxidation of an analyte at an electrode surface. nih.gov For nitrophenols like this compound, the primary electrochemical reaction is the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH). nih.govscispace.com This reaction produces a distinct cathodic peak in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), the height of which is proportional to the analyte concentration. acs.orgelectrochemsci.org

The performance of these sensors is greatly enhanced by modifying the surface of the working electrode (e.g., glassy carbon electrode, GCE). scispace.com Modifications can improve the electrocatalytic activity, increase the surface area, and facilitate faster electron transfer, leading to higher sensitivity and lower detection limits. electrochemsci.org Materials such as graphene, carbon nanotubes, and various nanocomposites have been successfully employed for this purpose. semanticscholar.orgresearchgate.netresearchgate.net For example, a graphene oxide-modified GCE can significantly increase the reduction peak current of 4-nitrophenol and lower the required potential. researchgate.net

| Electrode Modification | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|---|

| Reduced Graphene Oxide/Au Nanoparticles | 4-Nitrophenol | DPV | 0.05 - 100 | 0.01 | rsc.org |

| PEDOT/Reduced Graphene Oxide | 3-Nitrophenol | LSV | 0.3 - 70 | 0.08 | electrochemsci.org |

| Graphite Nanoflakes | 4-Nitrophenol | CV | 1 - 6000 | 0.7 | researchgate.net |

| SrTiO₃/Ag/rGO Composite | 4-Nitrophenol | LSV | 0.1 - 1000 | 0.03 | acs.org |

Luminescence and Surface Plasmon Resonance Techniques for Detection

Optical detection methods provide highly sensitive alternatives to electrochemical techniques. Luminescence-based sensing is one prominent approach, often relying on the phenomenon of fluorescence quenching. rsc.orgnih.gov In this setup, a fluorescent material (a luminophore) is exposed to the sample. The presence of a nitrophenol, an electron-deficient molecule, can quench the fluorescence of the luminophore through mechanisms like photoinduced electron transfer or resonance energy transfer. mdpi.com The degree of quenching correlates with the concentration of the nitrophenol. nih.gov Crystalline lanthanide-organic complexes and metal-organic frameworks (MOFs) have been explored as highly sensitive and selective luminophores for detecting nitroaromatic compounds. rsc.orgmdpi.comresearchgate.net

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. nih.gov It measures changes in the refractive index at the surface of a thin metal film (typically gold). rsc.org For detection of this compound, the gold surface would be functionalized with a receptor molecule that has a specific affinity for the analyte. When the nitrophenol binds to these receptors, it alters the local refractive index, causing a measurable shift in the resonance angle of the reflected light. nih.gov The magnitude of this shift is directly proportional to the amount of analyte bound to the surface. Molecularly imprinted polymers (MIPs) can be used to create synthetic receptors with high selectivity for the target molecule. rsc.orgnih.gov

Application of Nanomaterials in Sensing and Detection

The integration of nanomaterials is a key driver of innovation in sensor technology for phenolic compounds. mdpi.comnih.gov Their unique properties, such as high surface-area-to-volume ratio, excellent conductivity, and catalytic activity, significantly enhance sensor performance. bohrium.com

In electrochemical sensors, nanomaterials like graphene and carbon nanotubes provide a large surface for analyte interaction and promote rapid electron transfer. semanticscholar.orgresearchgate.net Metal nanoparticles, particularly gold (AuNPs) and silver (AgNPs), can be decorated onto these carbon nanostructures to create synergistic composites. rsc.orgrsc.org These nanoparticles often exhibit strong electrocatalytic effects toward the reduction of the nitro group, further amplifying the sensor's signal and improving sensitivity. nih.govcapes.gov.brresearchgate.net

In optical sensors, nanomaterials also play a crucial role. Gold nanoparticles are widely used in SPR sensors due to their plasmonic properties. nih.govnih.gov Quantum dots and carbon dots are employed as fluorescent probes in luminescence-based detection due to their high quantum yield and photostability. researchgate.net For instance, copper-doped carbon dots have been used to create a fluorescent sensing platform for p-nitrophenol with a detection limit of 0.08 µM. researchgate.net The use of nanomaterials in both electrochemical and optical systems has led to the development of sensors with detection limits reaching nanomolar and even lower concentrations. acs.orgresearchgate.net

Theoretical and Computational Studies on 2,3,5 Trimethyl 4 Nitrophenol

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of 2,3,5-trimethyl-4-nitrophenol. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule, from which a wealth of information can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. rjpn.orgnih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex molecules like substituted phenols. rjpn.orgresearchgate.net Calculations are typically performed using a functional, such as B3LYP, which approximates the exchange-correlation energy, and a basis set, like 6-311G(d,p), which describes the atomic orbitals. rjpn.orgimist.madoaj.org

Through DFT calculations, the optimized molecular geometry (bond lengths and angles) of this compound can be determined. From the optimized structure, various electronic properties and reactivity parameters can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For nitrophenols, the area around the nitro group is typically electron-deficient (electrophilic), while the phenolic oxygen is an electron-rich (nucleophilic) site. rjpn.orgimist.ma

Global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. These parameters, derived from the energies of the frontier molecular orbitals, include chemical hardness (η), which indicates resistance to change in electron distribution, and the electrophilicity index (ω), which measures the propensity to accept electrons. rjpn.org Studies on similar molecules, like p-nitrophenol, show that the nitro group significantly increases the electrophilicity index compared to phenol (B47542) or methylphenol. imist.ma

Table 1: Representative Electronic and Reactivity Parameters Calculated via DFT for a Substituted Nitrophenol

| Parameter | Description | Illustrative Value* |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. | ~5.15 D |

| Polarizability (α) | Indicates the ease with which the electron cloud can be distorted by an external electric field. | ~13.5 x 10-24 esu |

| Chemical Hardness (η) | Quantifies the resistance to deformation or change in the electron cloud. A higher value suggests greater stability. | ~2.18 eV |

| Electrophilicity Index (ω) | Measures the ability of a molecule to act as an electrophile. | ~3.06 eV |

| Maximum Charge Transfer (ΔNmax) | Represents the maximum number of electrons a molecule can accept. | ~1.19 eV |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the ease of electron donation. The energy of the LUMO (ELUMO) is related to the electron affinity, reflecting the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. rjpn.orgimist.ma A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. imist.ma In nitrophenols, the presence of the electron-withdrawing nitro group typically lowers the LUMO energy and reduces the HOMO-LUMO gap compared to phenol, indicating increased reactivity. rjpn.orgimist.ma

From EHOMO and ELUMO, several chemical reactivity indices can be calculated, providing further insight into the molecule's behavior. These indices help to quantify concepts like hardness and softness, which are related to the stability of the molecule. rjpn.org

Table 2: Frontier Molecular Orbital Energies and Derived Chemical Reactivity Indices for a Substituted Nitrophenol

| Parameter | Formula | Description | Illustrative Value* |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. | -7.15 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. | -2.79 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 4.36 eV |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 7.15 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 2.79 eV |

| Absolute Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. | 2.18 eV |

| Absolute Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. | 0.23 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | 4.97 eV |

*Values are illustrative and based on data for p-nitrophenol calculated at the B3LYP/6-311G(d,p) level of theory. imist.ma These values serve to exemplify the outputs of FMO analysis.

Molecular Modeling and Simulation of Interactions

Beyond the properties of an isolated molecule, computational modeling can simulate how this compound behaves in a chemical environment, predicting its reaction pathways and its non-covalent interactions with other molecules.

Computational methods can be employed to explore the potential energy surface of a chemical reaction, identifying intermediates, transition states, and products. acs.orgrsc.org This in silico prediction of reaction pathways is invaluable for understanding reaction mechanisms and predicting the formation of products. researchgate.net For an aromatic compound like this compound, several reaction types can be modeled.

One important reaction is the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. masterorganicchemistry.com Computational models can elucidate the mechanism, which may involve several intermediates. Another key area of study is electrophilic aromatic substitution. The existing substituents (three methyl groups, a hydroxyl group, and a nitro group) direct the position of any new substituent. Computational modeling can predict the most likely site of substitution by calculating the activation energies for attack at different positions on the aromatic ring. For instance, modeling the nitration of phenols helps to understand the relative importance of different formation pathways. copernicus.orgcopernicus.org

These simulations often involve calculating the energy profile along a reaction coordinate, with the peak of the profile corresponding to the transition state. The height of this energy barrier (activation energy) determines the reaction rate. chemrxiv.org

Table 3: Plausible Reaction Pathways for this compound Amenable to In Silico Study

| Reaction Type | Description | Predicted Major Product(s) |

| Nitro Group Reduction | Conversion of the -NO2 group to an -NH2 group using a reducing agent (e.g., H2/Pd). | 4-Amino-2,3,5-trimethylphenol (B46268) |

| Electrophilic Aromatic Substitution (e.g., Halogenation) | Introduction of a new substituent onto the aromatic ring. The vacant position (C6) is activated by the hydroxyl and methyl groups. | 6-Halo-2,3,5-trimethyl-4-nitrophenol |

| O-Alkylation (Williamson Ether Synthesis) | Reaction at the phenolic hydroxyl group with an alkyl halide under basic conditions. | 1-Alkoxy-2,3,5-trimethyl-4-nitrobenzene |

| Oxidation of Methyl Groups | Oxidation of one or more of the methyl side chains to carboxylic acid groups under strong oxidizing conditions. | Varies depending on conditions (e.g., 2,3-Dimethyl-4-nitro-5-hydroxybenzoic acid) |

*The predicted products are based on established principles of organic reactivity for substituted phenols and nitroaromatics.

The chemical and physical properties of this compound are significantly influenced by its interactions with surrounding molecules, particularly through hydrogen bonding. researchgate.netasianpubs.org The molecule has both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the phenolic oxygen and the oxygens of the -NO2 group).

Computational studies can model the formation of hydrogen-bonded complexes between this compound and solvent molecules like water or other protic solvents. researchgate.netnih.gov By optimizing the geometry of such a complex, key parameters like the hydrogen bond length (e.g., O-H···O distance) and angle can be determined. The strength of the interaction is quantified by calculating the interaction energy, often corrected for basis set superposition error (BSSE). researchgate.net

Studies on substituted phenols have shown that electron-withdrawing groups like -NO2 increase the acidity of the phenolic proton, leading to stronger hydrogen bonds where the phenol acts as a donor. nih.gov The interaction energies for p-nitrophenol complexed with water are significantly higher than for phenol itself. nih.gov Computational analysis can also reveal the nature of these interactions, partitioning the interaction energy into components such as electrostatic, dispersion, and charge-transfer contributions. chemmethod.commdpi.com

Table 4: Representative Calculated Properties of Hydrogen-Bonded Complexes Involving a Substituted Phenol

| Interacting Molecule | H-Bond Type | H-Bond Distance (O-H···Acceptor) | Interaction Energy (kcal/mol) |

| Water (H2O) | Phenol-OH ··· OH2 | ~1.8 - 1.9 Å | -6.0 to -8.0 |

| Methanol (B129727) (CH3OH) | Phenol-OH ··· O(H)CH3 | ~1.7 - 1.8 Å | -7.0 to -9.0 |

| Acetonitrile (B52724) (CH3CN) | Phenol-OH ··· N≡CCH3 | ~1.8 - 2.0 Å | -5.0 to -7.0 |

| Chloride Ion (Cl-) | Phenol-OH ··· Cl- | ~2.0 - 2.2 Å | -15.0 to -20.0 |

*Data are illustrative and based on computational studies of complexes with phenol and p-nitrophenol. researchgate.netnih.gov The values demonstrate the typical strength and geometry of hydrogen bonds formed by phenolic compounds.

Applications of 2,3,5 Trimethyl 4 Nitrophenol in Specific Research Domains

Role as a Model Compound in Catalysis Research

In catalysis, the reduction of nitrophenols to their corresponding aminophenols is a widely used model reaction to assess the efficiency and mechanisms of new catalytic materials. acs.orgrsc.orgnih.gov While 4-nitrophenol (B140041) is the most common substrate for these studies, substituted derivatives like 2,3,5-Trimethyl-4-nitrophenol are employed to probe the finer details of catalytic processes.

The catalytic reduction of nitrophenols, such as this compound, is instrumental in understanding reaction kinetics and mechanisms. The reaction, typically carried out in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) and a metal nanoparticle catalyst, is easily monitored using UV-visible spectroscopy. rsc.orgnih.govmdpi.com The disappearance of the peak corresponding to the nitrophenolate ion and the appearance of a new peak for the aminophenol product allows for real-time kinetic analysis. acs.orgrsc.org

This compound serves as a crucial test substrate for the development and characterization of new catalysts, particularly noble metal nanoparticles. scispace.comrsc.org Catalysts based on gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) have been extensively studied for their high efficiency in nitrophenol reduction. nih.govscispace.comnih.gov The performance of these catalysts is highly dependent on factors like particle size, shape, and the support material used. nih.gov

Researchers synthesize these nanoparticles and often immobilize them on supports such as magnetite (Fe₃O₄), silica (B1680970) (SiO₂), or graphene to prevent aggregation and enhance reusability. mdpi.comnih.govresearchgate.net The catalytic activity of these novel materials is then quantified using the reduction of a model nitrophenol. By comparing the reaction rates for this compound with those for 4-nitrophenol, scientists can characterize the catalyst's sensitivity to substrate structure. For example, a catalyst with a highly accessible surface may show little difference in activity, whereas a catalyst with confined active sites might exhibit significantly lower activity for the bulkier trimethyl-substituted molecule.

| Catalyst Type | Metal Component(s) | Support Material | Key Characteristics | Reference |

|---|---|---|---|---|

| Monometallic | Au, Ag, Pt, Pd, Cu | Fe₃O₄, Al₂O₃, Graphene, Polydopamine | High catalytic activity; prone to aggregation without support. | nih.govmdpi.comscispace.commdpi.com |

| Bimetallic | Ag-Pt, Au-Pt | Silica (SiO₂), Sodium Sesquicarbonate | Synergistic effects can enhance catalytic efficiency and stability. | nih.gov |

| Magnetic Nanocomposite | Au, Fe₃O₄ | None (core-shell structure) | Easily separable from the reaction medium using a magnet for recycling. | mdpi.com |

| Green Synthesized | Au, Ag | Plant extracts (e.g., tannins, fruit extracts) | Environmentally friendly synthesis method, biocompatible. | nih.govscispace.combohrium.com |

The use of this compound in catalysis research aligns with several principles of green chemistry. The reduction of nitrophenols is itself an environmentally significant reaction, as it converts a toxic pollutant into a less harmful and commercially valuable aminophenol, which is a precursor for pharmaceuticals and dyes. mdpi.comnih.gov

Furthermore, this model reaction is a platform for developing more sustainable catalytic processes. A major focus is on creating highly efficient and recyclable catalysts to minimize waste. nih.govresearchgate.net Research also emphasizes "green synthesis" methods for the catalysts themselves, using plant extracts or other biocompatible materials as reducing and capping agents, thus avoiding the use of harsh chemicals. nih.govscispace.comsciepublish.com Testing these green-synthesized catalysts on substrates like this compound helps validate their effectiveness and contributes to the broader goal of creating environmentally benign synthetic transformations. rsc.orgbohrium.com

Environmental Remediation Research

Nitrophenols and their derivatives are recognized as priority environmental pollutants due to their widespread use in industries manufacturing pesticides, dyes, and explosives, and their resulting persistence and toxicity in ecosystems. jebas.orgresearchgate.net Research into the remediation of water and soil contaminated with these compounds is critical.

This compound, as a member of the nitrophenol family, is a relevant compound for studies on the environmental fate and degradation of such pollutants. The nitro group makes these compounds recalcitrant to natural degradation. jebas.orgresearchgate.net Research focuses on various remediation strategies:

Bioremediation: This approach utilizes microorganisms, such as bacteria, that are capable of using nitrophenols as a source of carbon and nitrogen. oup.com Strains of Arthrobacter, Pseudomonas, and Stenotrophomonas have been identified that can degrade p-nitrophenol, often involving pathways that first remove the nitro group. oup.comnih.gov The presence of methyl groups on this compound can influence the rate and feasibility of microbial degradation, making it a useful compound for assessing the substrate specificity of degrading enzymes.

Phytoremediation: This method uses plants to remove, contain, or degrade contaminants in soil and water. researchgate.netepa.gov Plants can absorb nitro compounds through their root systems and metabolize them, a process that can be effective for shallow contamination. researchgate.netnih.gov Studies with various nitroaromatic compounds have shown that certain plant species are more tolerant and effective at remediation. epa.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants by using highly reactive oxidative species, most notably the hydroxyl radical (•OH). nih.govwikipedia.org These processes are particularly effective for degrading stable and toxic compounds like this compound that are resistant to other treatments. nih.gov

Common AOPs assessed for nitrophenol degradation include:

Photocatalysis: This process often uses a semiconductor catalyst, such as titanium dioxide (TiO₂) or copper(I) oxide (Cu₂O), which, upon irradiation with UV or visible light, generates electron-hole pairs. frontiersin.orgacs.org These charge carriers react with water and oxygen to produce hydroxyl radicals that can completely mineralize the nitrophenol into carbon dioxide, water, and inorganic ions. acs.orgresearchgate.net Modified catalysts, such as C,N-doped TiO₂, have shown enhanced efficiency in degrading 4-nitrophenol under simulated sunlight. frontiersin.orgnih.gov

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net This process can be enhanced with UV light (photo-Fenton), leading to more efficient degradation of nitrophenols. researchgate.net

Ozonation: The use of ozone (O₃), sometimes in combination with UV light or H₂O₂, is another effective AOP for breaking down nitrophenolic compounds in water. researchgate.netresearchgate.net

The effectiveness of these AOPs is often tested on a range of nitrophenolic structures to understand how substituents like the methyl groups in this compound affect degradation rates and pathways.

| AOP Method | Primary Oxidants/Energy Source | Key Reactive Species | Application Notes for Nitrophenols | Reference |

|---|---|---|---|---|

| Photocatalysis | Semiconductor (e.g., TiO₂, Cu₂O) + UV/Visible Light | Hydroxyl Radical (•OH), Superoxide Radical (O₂⁻) | Effective for complete mineralization; efficiency depends on catalyst properties. | frontiersin.orgacs.orgmdpi.com |

| Fenton Reagent | Fe²⁺ + H₂O₂ | Hydroxyl Radical (•OH) | A promising and effective method for the destruction of 4-nitrophenol. | researchgate.netresearchgate.net |

| Photo-Fenton | Fe²⁺ + H₂O₂ + UV Light | Hydroxyl Radical (•OH) | Enhanced degradation rates compared to the standard Fenton process. | wikipedia.orgresearchgate.net |

| Ozonation | O₃, O₃/H₂O₂, O₃/UV | Ozone (O₃), Hydroxyl Radical (•OH) | Combinations with H₂O₂ or UV light accelerate degradation. | wikipedia.orgresearchgate.net |

Bioremediation Approaches and Microbial Strain Engineering

While specific bioremediation studies on this compound are not extensively documented, the broader research on nitrophenolic compounds provides a strong foundation for potential degradation strategies. The presence of methyl and nitro groups on the phenol (B47542) ring influences the selection of microbial strains and the efficacy of enzymatic degradation pathways. Research on analogous compounds, such as p-nitrophenol (PNP) and methyl-substituted nitrophenols, offers valuable insights into the metabolic routes and genetic engineering approaches that could be adapted for the bioremediation of this compound.

Microbial degradation of nitrophenols typically proceeds through one of two primary aerobic pathways, distinguished by their initial intermediates: the hydroquinone (B1673460) (HQ) pathway or the 1,2,4-benzenetriol (B23740) (BT) pathway. nih.govnih.goviwaponline.com The selection of the pathway is often dependent on the microbial strain and the specific substitution pattern of the nitrophenol.

In the context of methylated nitrophenols, the degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP) by Burkholderia sp. strain SJ98 has been shown to proceed via the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). frontiersin.orgnih.govnih.gov This pathway indicates that the enzymes involved in PNP catabolism are also responsible for the degradation of its methylated derivative. frontiersin.orgnih.govnih.gov Specifically, a PNP 4-monooxygenase (PnpA) catalyzes the initial monooxygenation of 3M4NP to MBQ, and a 1,4-benzoquinone (B44022) reductase (PnpB) subsequently reduces MBQ to MHQ. frontiersin.orgnih.govnih.gov This suggests that microbial strains with robust PNP degradation capabilities could potentially be effective against this compound, although the additional methyl groups may present steric hindrance to the enzymatic machinery.